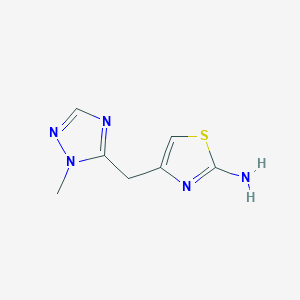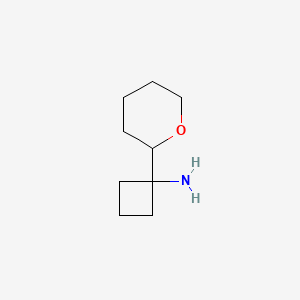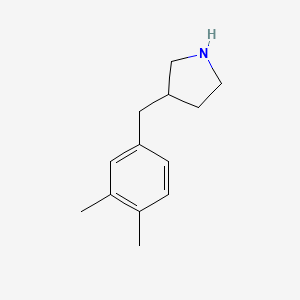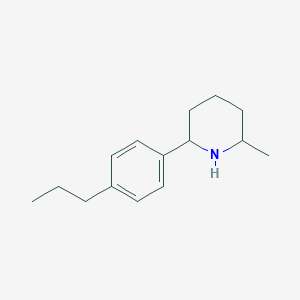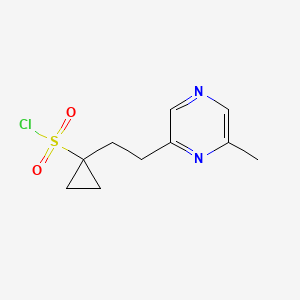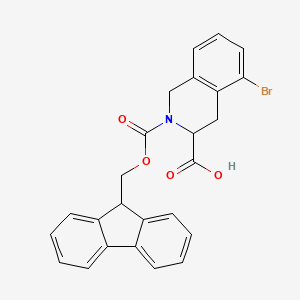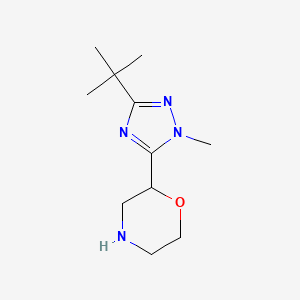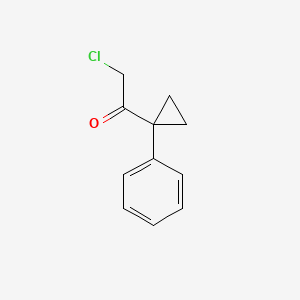
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C11H11ClO. This compound is characterized by the presence of a chloro group, a phenyl group, and a cyclopropyl ring attached to an ethanone backbone. It is a colorless liquid at room temperature and is used as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one typically involves the chlorination of 1-(1-phenylcyclopropyl)ethanone. The process can be carried out using chlorine gas in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to control the exothermic nature of the chlorination process. The reaction mixture is then subjected to distillation to isolate the desired product.
Industrial Production Methods
In an industrial setting, the continuous preparation method can be employed. This involves the use of a continuous preparation system where alpha-acetyl-gamma-butyrolactone is used as a starting material. The process includes sequential chlorination, ring-opening, and ring-closing reactions under controlled conditions to produce this compound efficiently .
化学反应分析
Types of Reactions
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are employed under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Corresponding substituted ethanones.
科学研究应用
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis
作用机制
The mechanism of action of 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenyl and cyclopropyl groups can influence the compound’s reactivity and stability. The compound can act as an electrophile, reacting with nucleophiles to form various products. The exact pathways and molecular targets depend on the specific reactions and conditions employed .
相似化合物的比较
Similar Compounds
2-Chloro-1-(1-chlorocyclopropyl)ethanone: Similar structure but with a chlorocyclopropyl group instead of a phenyl group.
1-Phenyl-2-chloroethanone: Lacks the cyclopropyl ring.
2-Chloro-1-(1-methylcyclopropyl)ethanone: Contains a methylcyclopropyl group instead of a phenyl group.
Uniqueness
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one is unique due to the presence of both a phenyl group and a cyclopropyl ring, which confer distinct chemical properties and reactivity. The combination of these groups makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .
属性
CAS 编号 |
75272-09-2 |
|---|---|
分子式 |
C11H11ClO |
分子量 |
194.66 g/mol |
IUPAC 名称 |
2-chloro-1-(1-phenylcyclopropyl)ethanone |
InChI |
InChI=1S/C11H11ClO/c12-8-10(13)11(6-7-11)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI 键 |
MVQXMDDZAGDRKI-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=CC=C2)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


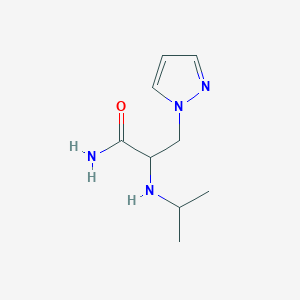
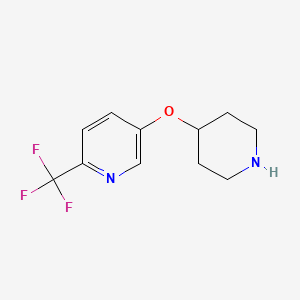
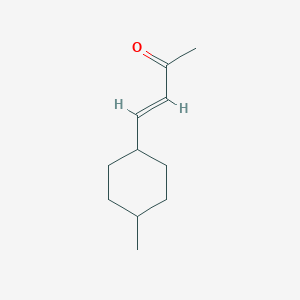

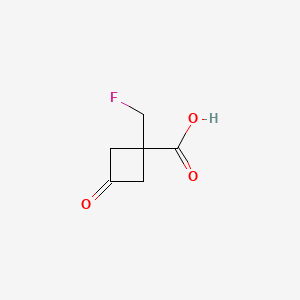
cyclobutyl]methyl})amine hydrochloride](/img/structure/B15310619.png)
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
